3-(Pyrrolidin-3-yl)pyridine dihydrochloride
Description
Historical Context of Pyridine (B92270) and Pyrrolidine (B122466) Ring Systems in Chemical Biology
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, has been a cornerstone in medicinal chemistry for decades. nih.gov Its presence in essential natural molecules like nicotinamide (B372718) (a form of vitamin B3) and alkaloids such as nicotine (B1678760) underscores its biological relevance. nih.govwikipedia.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, properties that are crucial for molecular recognition by biological targets. researchgate.net Historically, the structural similarity of pyridine to benzene (B151609) has allowed its use as a bioisostere for the phenyl ring in drug design, often improving solubility and metabolic stability. researchgate.net
Similarly, the pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a fundamental structural motif in a vast number of natural products and synthetic drugs. wikipedia.orgnih.gov It is the core of the amino acid proline, which plays a critical role in the secondary structure of proteins. wikipedia.org The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is a key factor in achieving high-affinity and selective binding to protein targets. researchgate.net The stereochemistry of the pyrrolidine ring is another significant feature, with different stereoisomers often exhibiting distinct biological profiles. researchgate.net
The combination of these two historically significant heterocycles into a single scaffold laid the groundwork for a new chapter in medicinal chemistry, enabling the exploration of novel chemical space and the development of compounds with unique pharmacological properties.
Significance of the 3-(Pyrrolidin-3-yl)pyridine (B128807) Core Structure in Medicinal Chemistry Research
The 3-(Pyrrolidin-3-yl)pyridine core structure has emerged as a particularly valuable scaffold in medicinal chemistry, primarily for its role in the development of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors are crucial for various cognitive functions, and their modulation is a key strategy in the treatment of neurological and psychiatric disorders.
Research has demonstrated that analogs of compounds featuring a pyrrolidinyl group attached to a pyridine ring, such as 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, are potent nAChR agonists. nih.gov The 3-(Pyrrolidin-3-yl)pyridine scaffold provides the essential pharmacophoric elements for interaction with nAChRs: the basic nitrogen of the pyrrolidine ring and the nitrogen atom of the pyridine ring. The relative orientation of these two nitrogen atoms, dictated by the linkage at the 3-position of the pyridine ring, is critical for high-affinity binding.
Structure-activity relationship (SAR) studies have shown that modifications to the pyridine ring of this core structure can profoundly affect both binding affinity and functional activity at different nAChR subtypes. nih.govnih.gov For instance, the introduction of bulky substituents at the C5 position of the pyridine ring has been explored to probe the steric tolerance of the nAChR binding site, leading to the identification of both potent agonists and antagonists. nih.gov This tunability makes the 3-(Pyrrolidin-3-yl)pyridine core a highly attractive starting point for the design of subtype-selective nAChR modulators with therapeutic potential for conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and pain.
Table 1: Research Findings on 3-(Pyrrolidin-3-yl)pyridine Analogs as nAChR Ligands
| Compound Class | Biological Target | Key Findings |
| Pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine | Neuronal nicotinic acetylcholine receptors (nAChRs) | Pyridine substitution significantly impacts binding affinity (Ki values from 0.15 to >9000 nM) and functional efficacy at nAChR subtypes, leading to the discovery of subtype-selective agonists and antagonists. nih.gov |
| 5-Substituted pyridine analogs | Neuronal nicotinic acetylcholine receptors (nAChRs) | Bulky substituents (phenyl, heteroaryl) at the C5 position of the pyridine ring resulted in high binding affinities (Ki values ranging from 0.055 to 0.69 nM), identifying several potent agonists and antagonists. nih.gov |
Overview of Research Trajectories for Related Pyrrolidinylpyridine Derivatives
The versatility of the pyrrolidinylpyridine scaffold extends beyond nAChR modulation, with researchers exploring its potential in a variety of therapeutic areas by modifying the core structure. These investigations highlight the broad applicability of this chemical framework in drug discovery.
One significant research trajectory involves the development of antibacterial agents . A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and shown to exhibit potent activity against Gram-positive bacteria, including resistant strains. frontiersin.orgnih.gov In these compounds, the pyrrolidinylpyridine moiety is incorporated into a larger structure designed to inhibit bacterial protein synthesis.
Another area of active research is in the development of anticancer agents . Novel pyridine derivatives have been designed and synthesized, demonstrating significant cytotoxic effects against various human cancer cell lines. nih.gov For example, certain hybrid molecules have shown potent tubulin polymerization inhibitory effects, a mechanism central to the action of many successful anticancer drugs. nih.gov
Furthermore, fused heterocyclic systems incorporating the pyrrolidinylpyridine structure, such as pyrrolo[3,4-c]pyridine derivatives , have been investigated for a range of biological activities. These include:
Antidiabetic activity : By stimulating glucose uptake into muscle and fat cells. nih.gov
Antiviral activity : As inhibitors of HIV-1 integrase. nih.gov
Anti-inflammatory activity : Through the inhibition of matrix metalloproteinases. nih.gov
These diverse research trajectories underscore the remarkable adaptability of the pyrrolidinylpyridine scaffold. By strategic modification of the core structure, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to target a wide spectrum of diseases, from bacterial infections to cancer and metabolic disorders.
Table 2: Research Trajectories for Pyrrolidinylpyridine Derivatives
| Derivative Class | Therapeutic Area | Mechanism of Action / Target |
| 3-(Pyridine-3-yl)-2-oxazolidinones | Antibacterial | Inhibition of bacterial protein synthesis frontiersin.orgnih.gov |
| Pyridine heterocyclic hybrids | Anticancer | Tubulin polymerization inhibition nih.gov |
| Pyrrolo[3,4-c]pyridine derivatives | Antidiabetic | Stimulation of glucose uptake nih.gov |
| Pyrrolo[3,4-c]pyridine derivatives | Antiviral (HIV) | HIV-1 integrase inhibition nih.gov |
| Pyrrolo[3,4-c]pyridine derivatives | Anti-inflammatory | Matrix metalloproteinase (MMP) inhibition nih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-pyrrolidin-3-ylpyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-2-8(6-10-4-1)9-3-5-11-7-9;;/h1-2,4,6,9,11H,3,5,7H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODXDTFXIITSIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
De Novo Synthesis of 3-(Pyrrolidin-3-yl)pyridine (B128807) Dihydrochloride (B599025) and Analogues
The de novo synthesis of the 3-(pyrrolidin-3-yl)pyridine core is centered on creating the chiral center in the pyrrolidine (B122466) ring and coupling the two heterocyclic systems.
Achieving enantiomeric purity at the C3 position of the pyrrolidine ring is critical, and several stereoselective methods are employed to this end. These approaches can be broadly categorized into substrate-controlled methods, which use chiral starting materials, and catalyst-controlled methods, which employ chiral catalysts.
One of the most prevalent strategies involves the use of the "chiral pool," utilizing readily available and optically pure natural products as starting materials. nih.gov Proline and 4-hydroxyproline (B1632879) are common precursors for the synthesis of pyrrolidine-containing drugs. nih.govresearchgate.netmdpi.com For instance, a chiral pyrrolidine can be synthesized from 2,3-O-iso-propylidene-D-erythronolactol. nih.gov
Catalytic asymmetric synthesis offers a powerful alternative for establishing the chiral center. nih.gov For example, highly enantioselective catalytic transformations can be applied to alkenyl pyridines to produce a variety of alkylated chiral pyridines. nih.gov One such method involves a copper-catalyzed Lewis acid-assisted asymmetric alkylation using Grignard reagents, which demonstrates high functional group tolerance. nih.gov Another advanced approach is the rhodium-catalyzed asymmetric reductive Heck reaction. This has been successfully used to couple arylboronic acids with a dihydropyridine (B1217469) derivative to create 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govox.ac.ukorganic-chemistry.org A similar strategy could be adapted for the synthesis of chiral 3-substituted pyrrolidines.
The table below summarizes key stereoselective synthesis strategies.
Table 1: Stereoselective Synthesis Approaches| Strategy | Description | Key Reagents/Catalysts | Precursor Type | Citation(s) |
|---|---|---|---|---|
| Chiral Pool Synthesis | Utilization of naturally occurring, enantiomerically pure starting materials to build the chiral pyrrolidine core. | L-proline, 4-hydroxyproline, 2,3-O-iso-propylidene-D-erythronolactol | Cyclic | nih.govresearchgate.netmdpi.comnih.gov |
| Catalytic Asymmetric Alkylation | Enantioselective addition of alkyl groups to a prochiral precursor, such as an alkenyl pyridine (B92270). | Copper-chiral diphosphine ligand, Lewis acid, Grignard reagents | Acyclic/Prochiral | nih.gov |
| Asymmetric Reductive Heck Reaction | Rhodium-catalyzed carbometalation of a dihydropyridine with a boronic acid to form a C-C bond with high stereocontrol. | [Rh(cod)OH]₂, (S)-Segphos, Arylboronic acids | Heterocyclic | nih.govox.ac.ukorganic-chemistry.org |
| Intramolecular Cyclization | Cyclization of an acyclic precursor where stereochemistry is induced by a chiral catalyst or auxiliary. | NaH in DMF for cyclization of chiral alcohols. | Acyclic | nih.gov |
The construction of 3-(pyrrolidin-3-yl)pyridine dihydrochloride is inherently a multi-step process that requires careful planning and optimization. A common synthetic paradigm involves a three-step sequence: 1) partial reduction of a pyridine precursor, 2) an asymmetric cross-coupling reaction to install the C3-substituent, and 3) a final reduction to yield the saturated heterocycle. nih.gov
An alternative route begins with a pre-formed, suitably protected chiral pyrrolidine derivative, which is then coupled to a pyridine moiety. For example, the synthesis of related pyrrolidine-containing drugs often starts with the reduction of proline to (S)-prolinol, followed by oxidation and subsequent condensation reactions to build the desired molecular complexity. nih.govmdpi.com
The selection of appropriate precursors is fundamental to the successful synthesis of pyrrolidinylpyridines. As mentioned, chiral cyclic compounds are dominant starting materials. nih.govresearchgate.netmdpi.com
Proline and Derivatives: L-proline and trans-4-hydroxy-L-proline are among the most studied and utilized building blocks. nih.govnih.gov Their rigid cyclic structure and pre-existing stereocenters make them ideal starting points. They can be chemically modified through reduction of the carboxylic acid to an alcohol (prolinol), esterification, or other functional group interconversions to prepare for subsequent coupling reactions. nih.govresearchgate.netmdpi.com
Acyclic Precursors: An alternative strategy involves the formation of the pyrrolidine skeleton from an acyclic compound via cyclization. nih.gov This approach allows for the introduction of various substituents prior to ring formation. A key step in such syntheses is the stereoselective cyclization of a functionalized acyclic precursor, for example, the cyclization of an alcohol to form a Boc-protected pyrrolidine. nih.gov
The table below details common precursors used in pyrrolidine synthesis.
Table 2: Common Precursors and Building Blocks| Precursor Class | Specific Example(s) | Key Features | Resulting Structure | Citation(s) |
|---|---|---|---|---|
| Chiral Cyclic Amino Acids | L-Proline, 4-Hydroxy-L-proline | Readily available, enantiomerically pure, defined stereocenters. | Substituted Pyrrolidines | nih.govresearchgate.netmdpi.comnih.gov |
| Chiral Lactols | 2,3-O-iso-propylidene-D-erythronolactol | Derived from carbohydrates, provides multiple chiral centers. | Highly functionalized chiral pyrrolidines. | nih.gov |
| Acyclic Alcohols/Amines | N-Boc protected amino alcohols | Flexible precursors allowing for substituent introduction before cyclization. | Pyrrolidine ring formed via intramolecular cyclization. | nih.gov |
| Pyridine Derivatives | Pyridine, 2-chloro-5-nitropyridine | Serves as the building block for the pyridine moiety of the final compound. | Functionalized pyridine ring ready for coupling. | nih.govorganic-chemistry.orgnih.gov |
Functionalization and Derivatization Strategies for the Pyrrolidinylpyridine Core
Once the core 3-(pyrrolidin-3-yl)pyridine structure is assembled, further derivatization can be performed to explore structure-activity relationships. These modifications can be targeted at either the pyrrolidine ring or the pyridine moiety.
The pyrrolidine ring offers several sites for functionalization. The secondary amine (N-H) is a common handle for introducing a wide array of substituents.
N-Alkylation and N-Acylation: The nitrogen atom can be readily alkylated or acylated. It is often protected during synthesis with groups like tert-butoxycarbonyl (Boc), which can be removed and replaced with other functional groups. nih.govnih.gov For example, a deprotected pyrrolidine can react with an N-(methoxycarbonyl)-L-valine to form an amide bond.
C-Functionalization: Carbon atoms on the pyrrolidine ring can also be modified, often by starting with a functionalized precursor like 4-hydroxyproline. The hydroxyl group can be used as a handle for further reactions. nih.govresearchgate.net
The pyridine ring is an electron-deficient aromatic system, and its reactivity allows for various substitution patterns to be introduced.
Electrophilic Aromatic Substitution: Direct functionalization can be challenging but is possible under specific conditions. For example, nitration of a pyridine ring can be achieved using a mixture of concentrated sulfuric and nitric acid. nih.gov The resulting nitro group can then be reduced to an amine, which serves as a versatile synthetic handle for further derivatization.
Nucleophilic Aromatic Substitution: The presence of a good leaving group, such as a halogen, facilitates nucleophilic aromatic substitution (SNAr). For instance, a 2-chloropyridine (B119429) derivative can react with nucleophiles like morpholine (B109124) or piperazine (B1678402) to introduce new substituents onto the ring. nih.gov
Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions are powerful tools for pyridine functionalization. A Pd-catalyzed Heck coupling reaction can be used to introduce substituents like an ethyl acrylate (B77674) group onto a pyridine ring. nih.gov
The table below outlines common derivatization strategies.
Table 3: Functionalization and Derivatization Strategiesnih.govnih.govnih.govnih.govnih.govnih.govSynthesis of Novel Salt Forms for Research Applications
The preparation of specific salt forms of active pharmaceutical ingredients and research chemicals is a critical step to ensure appropriate physicochemical properties such as stability, solubility, and ease of handling. For 3-(Pyrrolidin-3-yl)pyridine, a basic compound due to its two nitrogen atoms, the formation of a dihydrochloride salt is a common strategy to improve these characteristics.
The synthesis of a dihydrochloride salt typically involves treating a solution of the free base with hydrochloric acid. An efficient laboratory-scale method involves the deprotection of a protected precursor, such as a Boc-protected amine, using a solution of hydrogen chloride in an organic solvent like dioxane. This sequence avoids the need for distillation or chromatography and can yield pure hydrochloride salts in significant quantities. For instance, the general preparation of small secondary amine hydrochlorides can be achieved by deprotection with 4M HCl in dioxane. nih.gov
The process for forming the dihydrochloride salt of 3-(Pyrrolidin-3-yl)pyridine would involve dissolving the free base form of the compound in a suitable organic solvent, such as methanol, ethanol, or a mixture of THF and water. rsc.org Subsequently, at least two equivalents of hydrochloric acid are added. The hydrochloric acid can be in the form of a concentrated aqueous solution or as a solution in an organic solvent (e.g., HCl in diethyl ether or dioxane) to precipitate the salt. rsc.orgresearchgate.net The resulting dihydrochloride salt, which is typically a crystalline solid, can then be isolated by filtration, washed with a cold solvent to remove any excess acid or impurities, and dried under vacuum. This method is widely applicable for the preparation of hydrochloride salts of various organic amines for research purposes. google.com A patent for the synthesis of a related precursor, (S)-3-aminopyrrolidine dihydrochloride, also employs concentrated hydrochloric acid in the final deprotection and salt formation step. google.com
Development of Novel Reaction Conditions and Catalytic Systems in Pyrrolidinylpyridine Synthesis
The synthesis of the pyrrolidinylpyridine scaffold is an area of active research, driven by the prevalence of this structural motif in biologically active molecules. morressier.com The development of novel reaction conditions and catalytic systems aims to improve efficiency, selectivity, and substrate scope. Key areas of advancement include the use of transition metal catalysis, particularly palladium, and the refinement of classical nucleophilic substitution reactions. These modern catalytic approaches provide powerful tools for constructing the C-C or C-N bond that connects the pyridine and pyrrolidine rings.
Palladium-Catalyzed Coupling Reactions in Pyrrolidinylpyridine Synthesis
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. In the context of pyrrolidinylpyridine synthesis, these methods are instrumental in coupling the two heterocyclic rings. A particularly relevant strategy is the palladium-catalyzed hydroarylation of pyrrolines, which directly yields 3-aryl pyrrolidines. researchgate.netchemrxiv.orgnih.gov This process can be adapted to use a pyridine-based arylating agent, thereby constructing the desired 3-(pyridin-3-yl)pyrrolidine core.
The reaction typically involves a palladium catalyst, such as PdCl2, a phosphine (B1218219) ligand like P(o-Tol)3, and an arylating agent. chemrxiv.org Research has shown that while N-acyl pyrrolines tend to undergo arylation to give alkene products, N-alkyl pyrrolines favor the desired hydroarylation pathway to produce saturated pyrrolidines. nih.gov Another advanced approach is the palladium-catalyzed C(sp³)–H arylation. This method allows for the direct functionalization of a C-H bond on the pyrrolidine ring with a pyridine moiety. Studies have demonstrated that with a suitable directing group at the C(3) position of the pyrrolidine, a palladium catalyst can selectively activate the C(4)–H bond for arylation with aryl iodides, including iodopyridines. morressier.comacs.org This technique offers excellent regio- and stereoselectivity. acs.org
| Reaction Type | Catalyst System | Key Features | Reference |
|---|---|---|---|
| Pyrroline Hydroarylation | PdCl₂, P(o-Tol)₃ | Directly forms 3-aryl pyrrolidines from N-alkyl pyrrolines and arylating agents. | researchgate.netchemrxiv.orgnih.gov |
| C(sp³)–H Arylation | Pd(OAc)₂, Ligand | Requires a directing group on the pyrrolidine ring; offers high regio- and stereoselectivity. | morressier.comacs.org |
Nucleophilic Substitution Reactions for Pyrrolidinylpyridine Assembly
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for assembling the pyrrolidinylpyridine structure. This mechanism involves the attack of a nucleophile, in this case, a pyrrolidine derivative, on an electron-deficient pyridine ring that is functionalized with a suitable leaving group (e.g., a halogen). The pyridine ring's nitrogen atom withdraws electron density, making the C-2 and C-4 positions particularly susceptible to nucleophilic attack. stackexchange.comquimicaorganica.org
For the synthesis of 3-(Pyrrolidin-3-yl)pyridine, the reaction would typically involve a 3-halopyridine and a 3-aminopyrrolidine (B1265635) or a related pyrrolidine nucleophile. The reaction proceeds via a high-energy anionic intermediate known as a Meisenheimer complex. rsc.org The stability of this intermediate is crucial for the reaction to proceed. While the C-2 and C-4 positions are more electronically activated, substitution at the C-3 position can be achieved, often requiring specific reaction conditions. Computational studies on the SNAr reaction of pyrrolidine with substituted heterocycles have provided detailed mechanistic insights, confirming a stepwise pathway involving nucleophilic addition followed by elimination of the leaving group. nih.gov The rate of this second step can be influenced by the presence of additional base molecules that facilitate proton transfer. nih.gov
| Aspect | Description | Relevance | Reference |
|---|---|---|---|
| Mechanism | Addition-Elimination via a Meisenheimer complex. | The stability of the intermediate determines reaction feasibility. | stackexchange.comrsc.org |
| Regioselectivity | Attack is electronically favored at C-2 and C-4 of the pyridine ring. | Substitution at C-3 is possible but may require specific substrates or conditions. | stackexchange.comquimicaorganica.org |
| Reactants | A pyrrolidine nucleophile and a pyridine electrophile with a leaving group. | The choice of reactants and leaving group (F, Cl, Br, I) affects reaction rates. | nih.gov |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. Methods like Density Functional Theory (DFT) are commonly employed to study the electronic structure of pyridine (B92270) and pyrrolidine (B122466) derivatives. researchgate.net Such calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial for predicting how the molecule will interact with biological targets.
For 3-(Pyrrolidin-3-yl)pyridine (B128807), these calculations would reveal the electron-rich and electron-deficient regions of the molecule. The pyridine ring, being an aromatic heterocycle, has a distinct electronic character that is further modulated by the pyrrolidine substituent. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a feature that can be quantified through electrostatic potential maps. The pyrrolidine ring, being non-aromatic and containing a secondary amine, introduces conformational flexibility and a basic nitrogen center that is typically protonated at physiological pH, a key aspect for its dihydrochloride (B599025) salt form.
A theoretical study on pyridine and its derivatives using an in-silico approach with DFT has been used to analyze their reactivity and spectral behaviors. researchgate.net While specific DFT studies on 3-(Pyrrolidin-3-yl)pyridine are not widely published, pre-calculated computational data for the hydrochloride salt provide some insight into its basic properties. chemscene.com
| Property | Predicted Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 24.92 Ų |
| logP | 1.5803 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 1 |
These predicted values suggest that the molecule possesses drug-like properties according to general medicinal chemistry principles. The TPSA is an indicator of a molecule's ability to cross cell membranes, while the logP value suggests a balance between hydrophilicity and lipophilicity.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3-(Pyrrolidin-3-yl)pyridine, a structural analog of nicotine (B1678760), the primary targets of interest for docking studies are the nicotinic acetylcholine (B1216132) receptors (nAChRs). In silico studies, including molecular docking, have been performed on various pyrrolidine derivatives to understand their interactions with biological targets. nih.govucj.org.ua
Docking simulations of 3-(Pyrrolidin-3-yl)pyridine into the binding site of nAChR subtypes, such as α4β2 or α7, would aim to identify key interactions that contribute to its binding affinity and selectivity. These interactions typically include:
Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the protonated nitrogen of the pyrrolidine ring can act as a hydrogen bond donor.
Cation-π Interactions: The positively charged pyrrolidinium (B1226570) nitrogen can form favorable interactions with the electron-rich aromatic side chains of amino acids like tryptophan and tyrosine, which are known to be present in the binding pocket of nAChRs.
The outcomes of such docking studies are often represented by a docking score, which estimates the binding free energy, and a predicted binding pose, which visualizes the ligand-receptor interactions. These insights are crucial for structure-activity relationship (SAR) studies.
| Interaction Type | Potential Interacting Residues in nAChRs | Relevant Moiety of 3-(Pyrrolidin-3-yl)pyridine |
|---|---|---|
| Hydrogen Bond (Acceptor) | Backbone NH, Side chain OH/NH | Pyridine Nitrogen |
| Hydrogen Bond (Donor) | Backbone C=O, Side chain C=O/OH | Pyrrolidine N-H (protonated) |
| Cation-π | Tryptophan (Trp), Tyrosine (Tyr) | Pyrrolidinium Ring |
| Hydrophobic | Leucine (Leu), Valine (Val), Isoleucine (Ile) | Pyrrolidine and Pyridine Rings |
Conformational Analysis and Energetic Landscapes of Pyrrolidinylpyridine Structures
The presence of a rotatable single bond between the pyridine and pyrrolidine rings in 3-(Pyrrolidin-3-yl)pyridine means that the molecule can adopt various conformations. Conformational analysis is therefore essential to identify the low-energy, and thus most probable, three-dimensional structures of the molecule in solution and in a receptor-bound state. A conformational analysis of N'-(2-pyridyl)formamidines has been conducted to understand the conformation about the N'-pyridyl bond. rsc.org
Computational methods can be used to explore the conformational space of 3-(Pyrrolidin-3-yl)pyridine by systematically rotating the torsional angle of the bond connecting the two rings and calculating the potential energy of each conformation. This process generates a potential energy surface, or energetic landscape, which highlights the energy minima corresponding to stable conformers and the energy barriers between them.
The relative populations of these conformers can be estimated using the Boltzmann distribution. Understanding the preferred conformation is critical, as it is often the low-energy conformation that is responsible for binding to a biological target. The protonation state of the molecule, as in the dihydrochloride salt, will significantly influence its conformational preferences due to electrostatic interactions.
Theoretical Prediction of Novel Derivatives based on Computational Design
The insights gained from quantum chemical calculations, molecular docking, and conformational analysis can be leveraged for the computational design of novel derivatives of 3-(Pyrrolidin-3-yl)pyridine with potentially improved properties. In silico design and molecular docking studies have been successfully applied to novel pyridine derivatives. wjpls.org
Structure-based drug design would involve modifying the parent molecule to enhance its interactions with the target receptor, as predicted by docking simulations. For example, substituents could be added to the pyridine or pyrrolidine rings to form additional hydrogen bonds or to improve hydrophobic contacts.
Ligand-based drug design approaches, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, can also be employed. A 3D-QSAR model, for instance, would correlate the structural features of a series of related compounds with their biological activity to predict the activity of new, untested molecules. A pharmacophore model would define the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. These models can then be used to screen virtual libraries of compounds or to guide the design of new derivatives with a higher probability of being active.
Biological Activity and Preclinical Pharmacological Research in Vitro
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement
Impact of Stereochemistry on Biological Activity
The stereochemistry of the pyrrolidine (B122466) ring, a core component of the 3-(pyrrolidin-3-yl)pyridine (B128807) structure, is a critical determinant of biological activity. nih.govresearchgate.net The three-dimensional arrangement of substituents on this saturated scaffold significantly influences how a molecule interacts with its biological target. nih.gov The non-planar nature of the pyrrolidine ring allows it to explore pharmacophore space more effectively than its aromatic counterparts. nih.govresearchgate.net
Scientific studies have demonstrated that different stereoisomers of pyrrolidine-containing molecules can exhibit vastly different biological profiles due to their distinct binding modes with enantioselective proteins. nih.govresearchgate.net For instance, research on pyrrolidine-based Matrix Metalloproteinase (MMP) inhibitors has shown a stereochemical preference. For a series of mercaptosulfide inhibitors, the cis-(3S,4R)-stereochemistry was found to be optimal for activity against all tested MMPs. nih.gov However, in a related series of mercaptosulfonamides, a shift in preference to the trans-form was observed, which also conferred greater oxidative stability. nih.gov Similarly, the specific orientation of a methyl group on the pyrrolidine ring has been shown to be responsible for conferring a pure estrogen receptor α antagonist profile in certain compounds. nih.gov These findings underscore the principle that precise control over the stereochemistry of the pyrrolidinyl moiety is essential for optimizing the pharmacological efficacy of drug candidates. nih.gov
Analysis of Intermolecular Interactions Driving Potency and Selectivity
The potency and selectivity of compounds featuring the 3-(pyrrolidin-3-yl)pyridine scaffold are governed by specific intermolecular interactions with their target proteins. Docking studies and X-ray crystallography have provided insight into these binding modes.
For pyrrolamide-based inhibitors of bacterial DNA gyrase, the pyridine (B92270) heterocycle has been observed to form stacking interactions with protein residues at the periphery of the ATP binding pocket. researchgate.net In the case of certain MMP inhibitors, it is speculated that hydrophobic interactions, for example from a methyl group, can replace traditional hydrogen bonds with the enzyme's active site, contributing to the compound's potency. nih.gov
In the context of antiviral activity, a highly potent pyrrolopyridine-based allosteric HIV-1 integrase inhibitor was found to bind to the host LEDGF/p75 protein binding pocket of the integrase dimer. nih.gov This interaction induces an aberrant oligomerization of the enzyme, thereby blocking its function. nih.gov For antibacterial agents targeting the bacterial ribosome, molecular docking has predicted the formation of specific hydrogen bonds between atoms on a 3-(pyridine-3-yl)-2-oxazolidinone derivative and nucleotide residues within the peptidyl transferase center. frontiersin.org
In Vitro Efficacy Assessments in Cell-Based Assays and Enzyme Assays
Derivatives and compounds containing the pyrrolidine and pyridine scaffolds have demonstrated significant potency in a variety of in vitro enzyme and cell-based assays. The inhibitory activities are often quantified by the half-maximal inhibitory concentration (IC₅₀) in enzyme assays or the minimum inhibitory concentration (MIC) in cell-based antimicrobial assays.
| Target Enzyme/Cell Line | Compound Class | Reported Potency (IC₅₀ / MIC) |
| E. coli DNA Gyrase | N-phenylpyrrolamide inhibitors | IC₅₀: 2–20 nM rsc.org |
| DNA Gyrase | Pyrrolamide lead compound | IC₅₀: 3 µM nih.gov |
| HIV-1 Integrase | Pyrrolopyridine-based ALLINI (STP0404) | pM IC₅₀ in human PBMCs nih.gov |
| HIV-1 Integrase | Quinolone derivatives | IC₅₀: 0.19–3.7 µM nih.gov |
| Sortase A | Peptidomimetic inhibitor (LPRDSar) | IC₅₀: 18.9 µM nih.gov |
| Sortase A | Natural Product (N1287) | IC₅₀: 47 µM mdpi.com |
| Matrix Metalloproteinase-2 (MMP-2) | 3-Mercaptopyrrolidine derivatives | IC₅₀: ~2 to 50 nM nih.gov |
| Matrix Metalloproteinase-13 (MMP-13) | 3-Mercaptopyrrolidine derivatives | IC₅₀: ~2 to 50 nM nih.gov |
| S. aureus | N-phenylpyrrolamide (22e) | MIC: 0.25 µg/mL rsc.org |
| E. faecalis | N-phenylpyrrolamide (22e) | MIC: 0.125 µg/mL rsc.org |
| K. pneumoniae | N-phenylpyrrolamide (23b) | MIC: 0.0625 µg/mL rsc.org |
| Mycobacterium avium | Pyridine-2-carboxamidrazones | MIC: 32 mg/L nih.gov |
Antimicrobial Activity Research (e.g., Antibacterial, Antiviral, Antimycobacterial)
The combination of the pyridine and pyrrolidine rings is a feature of many compounds investigated for antimicrobial properties. nih.govnih.gov The pyridine nucleus is recognized for improving water solubility and participating in hydrogen bonding, while the pyrrolidine scaffold provides a versatile three-dimensional structure. nih.govresearchgate.netfrontiersin.org
Antibacterial: A variety of derivatives have shown activity against both Gram-positive and Gram-negative bacteria. frontiersin.orgnih.gov For example, N-phenylpyrrolamides have demonstrated potent activity against Staphylococcus aureus (including MRSA), Enterococcus faecalis, and Klebsiella pneumoniae. rsc.org Similarly, 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited strong antibacterial activity against several Gram-positive bacteria. frontiersin.orgnih.gov
Antiviral: The scaffold is also a component of molecules with significant antiviral activity. nih.gov Notably, research has focused on the inhibition of HIV-1 integrase, a critical enzyme for viral replication. nih.govnih.govhilarispublisher.com Pyrrolopyridine-based compounds have emerged as highly potent allosteric inhibitors of this enzyme. nih.gov
Antimycobacterial: The search for new agents to treat infections caused by Mycobacterium tuberculosis and other non-tuberculous mycobacteria has also included pyridine and pyrrolidine derivatives. nih.govnih.gov Studies have shown that certain pyrrolodiquinolines and pyridine-2-carboxamidrazone derivatives possess inhibitory activity against Mycobacterium species. nih.govnih.gov
Inhibition of Bacterial Enzymes (e.g., Sortase A, DNA Gyrase)
Sortase A (SrtA): This enzyme is a transpeptidase found in Gram-positive bacteria that anchors virulence factors to the bacterial cell wall. nih.govnih.gov As SrtA is essential for pathogenesis but not for bacterial growth, it is considered an attractive target for developing anti-virulence therapies that may be less likely to induce drug resistance. nih.govmdpi.com Inhibition of SrtA has been shown to decrease bacterial adherence to host proteins and reduce the formation of biofilms. nih.govmdpi.comrsc.org Research has identified peptidomimetics and natural compounds that can inhibit SrtA activity. nih.govmdpi.com
DNA Gyrase: DNA gyrase is an essential type II topoisomerase in bacteria that controls DNA topology, making it a well-established target for antibacterial drugs. nih.govnih.gov The enzyme has two subunits, GyrA and GyrB. nih.gov A class of compounds known as pyrrolamides targets the ATP-binding site within the GyrB subunit. nih.govnih.govresearchgate.net By inhibiting the enzyme's ATPase activity, these compounds disrupt DNA synthesis, ultimately leading to bacterial cell death. nih.govnih.gov
Anti-Inflammatory Research via Matrix Metalloproteinase (MMP) Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are key to the remodeling of the extracellular matrix. nih.govnih.gov Their dysregulation is implicated in various pathological processes, including inflammation. nih.gov Consequently, MMP inhibitors are being investigated as potential anti-inflammatory therapeutics. nih.gov
The pyrrolidine ring has proven to be an excellent scaffold for the design of potent and selective MMP inhibitors. nih.gov Compounds such as 3-mercapto-4-arylsulfonamido pyrrolidines have been synthesized and evaluated. nih.gov The inhibitory mechanism of these compounds involves the coordination of a thiol group to the catalytic zinc ion in the active site of the MMP. nih.gov These inhibitors can exhibit selectivity for different MMP sub-classes; for example, some derivatives show low nanomolar inhibition of "deep-pocket" MMPs like MMP-2 and MMP-13, while demonstrating significantly lower potency against "shallow-pocketed" enzymes such as MMP-1. nih.gov
Chemical Biology and Drug Discovery Applications
3-(Pyrrolidin-3-yl)pyridine (B128807) Dihydrochloride (B599025) as a Core Scaffold for Designing Bioactive Compounds
The 3-(pyrrolidin-3-yl)pyridine scaffold is considered a "privileged structure" in drug discovery, a term for molecular frameworks that can bind to multiple, diverse biological targets. mdpi.com The pyridine (B92270) ring, a common feature in many natural products and FDA-approved drugs, offers key hydrogen bonding and aromatic interaction capabilities. mdpi.comresearchgate.net The pyrrolidine (B122466) ring, a saturated heterocycle, provides sp3-hybridized carbons that introduce three-dimensionality, which is crucial for exploring pharmacophore space and achieving target selectivity. nih.govresearchgate.net The presence of stereogenic carbons in the pyrrolidine ring allows for the synthesis of different stereoisomers, where the spatial orientation of substituents can lead to distinct biological profiles and binding modes with enantioselective proteins. nih.gov
Medicinal chemists utilize this scaffold's inherent properties to develop new bioactive compounds. nih.govnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the pyrrolidine nitrogen can be functionalized to introduce a wide range of substituents, thereby modulating the molecule's physicochemical properties and biological activity. researchgate.net This versatility has made the pyrrolidinylpyridine core a valuable starting point for creating libraries of compounds aimed at various therapeutic targets, from central nervous system disorders to oncology. mdpi.comnih.gov
Development of Chemical Probes for Receptor and Enzyme Characterization
The 3-(pyrrolidin-3-yl)pyridine framework is integral to the development of chemical probes used to investigate the function and structure of biological targets like receptors and enzymes. Analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine have been synthesized to probe neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These analogs exhibit a wide range of binding affinities, with Ki values from 0.15 to over 9,000 nM, demonstrating how modifications to the pyridine ring can dramatically alter receptor interaction. nih.gov Such studies in structure-activity relationships (SAR) are essential for mapping the binding pockets of receptors and understanding the molecular determinants of ligand recognition. By assessing the functional activity of these analogs, researchers have identified several subtype-selective agonists and antagonists for nAChRs, which are valuable tools for characterizing the roles of different receptor subtypes in physiological and pathological processes. nih.gov
Exploration of Pyrrolidinylpyridine Derivatives in Neurological Disorder Research Models
The pyrrolidinylpyridine scaffold and its derivatives have been extensively investigated in the context of neurological disorders, owing to their ability to interact with key central nervous system (CNS) targets.
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons. nih.gov Research into non-dopaminergic therapies is growing, and the adenosine A2A receptor has emerged as an attractive target. researchgate.net Pyrrolidine derivatives have been incorporated into antagonists for this receptor, which may offer neuroprotective benefits and symptomatic relief. researchgate.net The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which contains a pyridine-like fragment, is known to induce conditions similar to idiopathic parkinsonism, highlighting the importance of the pyridine moiety's structure-activity relationships in neurotropic action. nih.gov Studies on MPTP-like compounds focus on key features such as the ability to cross the blood-brain barrier and undergo enzymatic biotransformation, providing a framework for designing safer and more effective therapeutic pyridine derivatives. nih.gov Research has also identified a 5-(4-pyridinyl)-4H-1,2,4-triazole core as a potential chemical template for designing neuroprotective agents in PD. nih.gov One such compound demonstrated the ability to reduce the aggregation of alpha-synuclein, a protein central to the pathology of PD. nih.gov
In Alzheimer's disease (AD) research, pyridine-containing compounds are explored for their potential to address the multifaceted nature of the disease. researchgate.netresearchgate.net Therapeutic strategies include inhibiting the acetylcholinesterase (AChE) enzyme to manage neurotransmitter shortages and targeting the accumulation of β-amyloid (Aβ) plaques. researchgate.netresearchgate.net The pyridine scaffold has proven useful in developing multi-target agents. nih.gov For instance, 2,6-disubstituted pyridine derivatives have been found to prevent Aβ accumulation. researchgate.net Similarly, imidazo[1,2-a]pyridine derivatives have shown the ability to target Aβ aggregates. researchgate.net Other research has focused on synthesizing novel pyrimidine derivatives, which have demonstrated excellent anti-Alzheimer's profiles in preclinical studies, with some compounds showing interactions similar to the approved drug donepezil. nih.gov
Schizophrenia is a chronic neuropsychiatric disorder often treated with antipsychotic drugs that target dopamine and serotonin receptors. nih.gov Pyrido[1,2-c]pyrimidine derivatives have been synthesized and evaluated for their affinity for serotonin receptors, such as 5-HT1A, and the serotonin transporter (SERT). nih.gov Selected compounds from these series also demonstrated very high affinities for dopamine D2 and serotonin 5-HT2A receptors, which are well-established targets in schizophrenia treatment. nih.gov The development of multi-receptor ligands is a key strategy in the search for more effective treatments for CNS disorders, and the pyrrolidinylpyridine scaffold provides a versatile platform for designing such molecules. nih.govnih.gov
Advanced Analytical Methodologies for Research Characterization
Spectroscopic Techniques (e.g., NMR, LC-MS, UPLC, HPLC) for Structural Confirmation and Purity Assessment in Research Samples
Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of 3-(Pyrrolidin-3-yl)pyridine (B128807) dihydrochloride (B599025) and for quantifying its purity. These techniques provide detailed information about the compound's atomic composition, connectivity, and the presence of any impurities. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for structural elucidation.
¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environments, and their proximity to one another. For 3-(Pyrrolidin-3-yl)pyridine dihydrochloride, ¹H NMR spectra would confirm the presence of protons on both the pyridine (B92270) and pyrrolidine (B122466) rings, with distinct signals corresponding to aromatic and aliphatic protons. researchgate.netnih.govfrontiersin.org
¹³C NMR (Carbon-13 NMR): This analysis identifies all unique carbon atoms in the molecule, confirming the carbon skeleton of the pyridine and pyrrolidine structures. mdpi.comfrontiersin.org
Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), mass spectrometry is crucial for confirming the molecular weight of the target compound. nih.gov
LC-MS: This hyphenated technique separates the sample chromatographically before introducing it to the mass spectrometer, which then measures the mass-to-charge ratio (m/z) of the ionized molecules. mdpi.com This confirms that the primary component of the sample has the expected molecular weight of 3-(Pyrrolidin-3-yl)pyridine.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound, further validating its identity. nih.gov
Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, specific ions are isolated and fragmented to produce a characteristic pattern. researchgate.netnih.gov This fragmentation pattern serves as a structural fingerprint, offering definitive confirmation of the connectivity of the pyridine and pyrrolidine moieties. mdpi.comresearchgate.net
Chromatographic Purity Assessment (HPLC/UPLC): High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the definitive methods for assessing the purity of research samples. mdpi.comresearchgate.net These techniques separate the target compound from process-related impurities, starting materials, and degradation products. researchgate.net Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Purity levels for research-grade materials are often expected to be ≥95%. chemscene.com
Table 1: Illustrative HPLC Purity Analysis Data
| Parameter | Result |
|---|---|
| Column | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile/Water with formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Retention Time | 6.1 min |
| Purity (Area %) | >98% |
Chromatographic Methods for Purification and Separation of Isomers and Related Compounds
Chromatography is not only an analytical tool but also a powerful technique for the purification of chemical compounds and the separation of closely related structures, such as isomers. nih.gov
Preparative High-Performance Liquid Chromatography (Prep HPLC): For obtaining high-purity samples of this compound, preparative HPLC is often employed. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and collect the desired compound from a mixture. mdpi.com
Separation of Isomers: The structure of 3-(Pyrrolidin-3-yl)pyridine contains a chiral center at the C3 position of the pyrrolidine ring, meaning it exists as a pair of enantiomers (R and S forms). Separating these enantiomers is critical, as they may have different biological activities.
Chiral HPLC: This is the most common method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. nih.gov This approach is essential for accessing enantiopure forms of chiral piperidines and related heterocycles. nih.gov
Separation of Related Pyridine Derivatives: Synthetic mixtures often contain the target compound along with structurally similar pyridine derivatives. nih.gov
Reversed-Phase HPLC: This is a widely used method for separating pyridine compounds based on their hydrophobicity. helixchrom.com
Hydrogen-Bonding Mode Chromatography: Specialized columns, such as SHARC 1, can separate isomers of pyridine-based compounds based on their hydrogen bonding interactions with the stationary phase. sielc.com This offers an alternative selectivity compared to traditional reversed-phase methods.
pH-Zone-Refining Counter-Current Chromatography: This is an advanced, support-free liquid-liquid partition chromatography technique that has been successfully used to separate novel pyridine derivatives from synthetic mixtures with high purity. nih.gov
Table 2: Comparison of Chromatographic Conditions for Pyridine Derivative Separations
| Technique | Stationary Phase | Mobile Phase Components | Separation Principle | Reference |
|---|---|---|---|---|
| Chiral HPLC | Chiral Stationary Phase (CSP) | Typically Hexane/Ethanol | Differential diastereomeric interactions | nih.gov |
| Hydrogen-Bonding HPLC | SHARC 1 | Acetonitrile, Methanol, Formic Acid | Hydrogen bonding interactions | sielc.com |
| pH-Zone-Refining CCC | Liquid (no solid support) | Methyl tert-butyl ether, THF, Water, Acid/Base | pH-dependent partitioning | nih.gov |
| Reversed-Phase HPLC | C18 or similar | Acetonitrile/Water with modifiers | Hydrophobicity | helixchrom.com |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-(Pyrrolidin-3-yl)pyridine |
| Acetonitrile |
| Formic acid |
| Methanol |
| Ethanol |
| Hexane |
| Methyl tert-butyl ether |
Future Directions and Emerging Research Avenues
Exploration of Novel Biological Targets for Pyrrolidinylpyridine Scaffolds
The structural characteristics of the pyrrolidinylpyridine core make it an ideal starting point for engaging with a wide array of biological targets. The saturated pyrrolidine (B122466) ring allows for three-dimensional exploration of pharmacophore space, a desirable trait for achieving high target affinity and selectivity. nih.govnih.gov While derivatives of this scaffold have been traditionally associated with targets like nicotinic acetylcholine (B1216132) receptors, current research is expanding into novel and underexplored areas of pharmacology.
Emerging Target Classes:
Kinases: The pyridine (B92270) motif is a well-established component of many kinase inhibitors. researchgate.netambeed.com Emerging research focuses on designing pyrrolidinylpyridine derivatives that target less-explored kinases implicated in cancer and inflammatory diseases, such as Janus kinases (JAKs) or protein kinase C (PKC) isoforms. The pyrrolidine moiety can be functionalized to interact with specific residues in the kinase ATP-binding pocket, potentially leading to highly selective inhibitors. For instance, pyrrolopyridine-based compounds have shown potent inhibition of Met kinase, a target in oncology. upenn.edu
G-Protein-Coupled Receptors (GPCRs): As the largest family of membrane protein receptors, GPCRs remain a major focus for drug discovery. nih.gov Pyrrolidinylpyridine scaffolds are being investigated for their potential to modulate novel GPCRs involved in metabolic disorders, neuroinflammation, and rare diseases. The stereochemistry of the pyrrolidine ring can be crucial for achieving selective interaction with specific GPCR subtypes. nih.gov Alkaloids and terpenoids, many of which feature cyclic amine structures, are common natural products that target GPCRs, providing a rationale for exploring synthetic scaffolds like pyrrolidinylpyridine. nih.gov
Epigenetic Targets: There is growing interest in developing small molecules that modulate epigenetic enzymes such as histone deacetylases (HDACs) and methyltransferases. The pyrrolidinylpyridine scaffold can be elaborated to present functional groups that interact with the active sites of these enzymes, offering new therapeutic approaches for cancer and neurological disorders.
Ion Channels and Transporters: Beyond traditional receptor targets, researchers are exploring the modulation of various ion channels and neurotransmitter transporters. The pyrrolidinylpyridine structure can serve as a basis for developing novel ligands for targets like sodium and potassium channels or transporters for glycine and dopamine, which are critical in central nervous system (CNS) function.
A summary of potential novel target classes for pyrrolidinylpyridine scaffolds is presented below.
| Target Class | Potential Therapeutic Area | Rationale for Pyrrolidinylpyridine Scaffold | Representative Research Focus |
|---|---|---|---|
| Novel Kinases (e.g., JAKs, PKCs) | Oncology, Immunology | Pyridine core is a known kinase binder; pyrrolidine allows for 3D exploration of the binding pocket. | Development of isoform-selective inhibitors. |
| Orphan GPCRs | Metabolic Diseases, Neuroscience | Stereochemically rich scaffold can achieve high selectivity for specific receptor subtypes. | Deorphanization of receptors and development of first-in-class modulators. |
| Epigenetic Enzymes (e.g., HDACs) | Oncology, Neurological Disorders | Scaffold can be functionalized to interact with zinc-finger or other binding domains. | Design of selective inhibitors for specific epigenetic writers, readers, or erasers. |
| Ion Channels and Transporters | CNS Disorders, Cardiovascular Disease | Core structure can mimic endogenous ligands or act as allosteric modulators. | Targeting specific subunits of ion channels or transporter isoforms. |
Integrated Computational and Experimental Approaches in Design and Optimization
The development of novel derivatives of 3-(Pyrrolidin-3-yl)pyridine (B128807) dihydrochloride (B599025) is increasingly reliant on a synergistic interplay between computational modeling and experimental validation. researchgate.netchemrxiv.org This integrated approach accelerates the design-build-test-learn cycle, enabling more efficient optimization of lead compounds.
Computational Design Strategies:
Molecular Docking: This technique is used to predict the binding mode and affinity of designed ligands within the active site of a biological target. nih.govsynhet.com For pyrrolidinylpyridine derivatives, docking studies can help rationalize structure-activity relationships (SAR) and guide the placement of substituents to maximize interactions with key amino acid residues. upenn.edumdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models can predict the activity of virtual compounds, helping to prioritize which derivatives to synthesize. For pyridine and pyrrolidine-based compounds, 2D and 3D-QSAR studies have been successfully used to design new agents with improved potency. researchgate.netnih.gov
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model derived from known active compounds can be used to screen virtual libraries for new molecules with the desired features.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of binding interactions predicted by docking. researchgate.net
Experimental Validation:
The hypotheses generated from computational studies are then tested through chemical synthesis and biological evaluation. Promising compounds identified through in silico screening are synthesized and their activity is confirmed using a variety of biochemical and cell-based assays. This iterative process, where experimental results are fed back to refine the computational models, is crucial for successful lead optimization. researchgate.netchemrxiv.org
The table below illustrates how computational predictions can be correlated with experimental outcomes in the design of novel inhibitors.
| Compound ID | Computational Prediction (e.g., Docking Score kcal/mol) | Experimental Result (e.g., IC50 µM) | Correlation |
|---|---|---|---|
| Derivative A | -9.5 | 0.5 | High predicted affinity correlates with high experimental potency. |
| Derivative B | -8.2 | 2.1 | Moderate predicted affinity aligns with moderate experimental potency. |
| Derivative C | -6.1 | 15.8 | Lower predicted affinity corresponds to lower experimental potency. |
| Derivative D | -9.8 | 0.2 | Further optimization based on the model for Derivative A leads to improved potency. |
Development of Advanced Synthetic Routes for Scalable Production in Research Settings
The availability of 3-(Pyrrolidin-3-yl)pyridine dihydrochloride and its derivatives for research purposes depends on the development of efficient and scalable synthetic methods. While classical approaches often involve multi-step sequences, modern synthetic chemistry offers more advanced strategies to construct the 3-substituted pyrrolidine core.
Modern Synthetic Methodologies:
Palladium-Catalyzed Hydroarylation: A promising method for the synthesis of 3-aryl pyrrolidines involves the palladium-catalyzed hydroarylation of N-alkyl pyrrolines. nih.govnih.gov This approach allows for the direct coupling of a pyrroline precursor with an aryl group, such as a pyridine ring, in a single step from readily available starting materials. This method is noted for its broad substrate scope and operational simplicity. nih.govnih.gov
Multicomponent Reactions (MCRs): MCRs, such as those involving [3+2] cycloadditions of azomethine ylides, provide a rapid way to construct highly functionalized pyrrolidine rings in a single step. nih.gov These reactions are highly atom-economical and can be adapted for the synthesis of diverse libraries of pyrrolidinylpyridine analogs for screening.
Synthesis from Chiral Precursors: Stereoselective synthesis often starts from readily available chiral building blocks like L-proline or 4-hydroxy-L-proline. nih.gov These precursors can be chemically modified through a series of steps to introduce the desired pyridine substituent at the 3-position while maintaining stereochemical control.
Borrowing Hydrogen Catalysis: Iridium-catalyzed amination of triols using a "borrowing hydrogen" methodology represents an efficient and green approach to synthesizing functionalized pyrrolidines. pageplace.de This method allows for the direct formation of the pyrrolidine ring from simple, acyclic precursors.
The scalability of these routes is a key consideration for producing sufficient quantities of material for extensive biological evaluation. Routes that minimize the number of steps, avoid hazardous reagents, and utilize readily available starting materials are preferred for research-scale production. ambeed.com
Below is a comparison of different synthetic strategies for 3-substituted pyrrolidines.
| Synthetic Strategy | Key Features | Potential for Scalability | Stereocontrol |
|---|---|---|---|
| Palladium-Catalyzed Hydroarylation | Direct C-C bond formation; broad scope. nih.gov | Good; relies on catalyst efficiency. | Can be challenging; often yields racemic products unless chiral ligands are used. |
| [3+2] Cycloaddition | High atom economy; rapid complexity generation. nih.gov | Moderate to good; can be sensitive to substrate scope on a larger scale. | Can be highly stereoselective depending on the catalyst and reactants. |
| From L-Proline Derivatives | Excellent stereocontrol from the chiral pool. nih.gov | Good; often involves multiple protection/deprotection steps. | Inherent from the starting material. |
| Iridium-Catalyzed Amination | Green chemistry approach; uses simple precursors. pageplace.de | Promising; depends on catalyst loading and turnover. | Can be developed into asymmetric versions. |
Application of this compound Derivatives in Innovative Chemical Biology Assays
Derivatives of this compound are valuable tools in chemical biology for dissecting complex biological processes. By incorporating specific functional groups, these molecules can be transformed into chemical probes to study protein function, identify new drug targets, and validate mechanisms of action. pageplace.demdpi.com
Applications in Chemical Biology:
Chemical Probes for Target Identification: A pyrrolidinylpyridine derivative with high affinity and selectivity for a specific protein can be modified with a reporter tag (e.g., a fluorophore or biotin) or a photoreactive group. nih.gov These probes can be used in techniques like photoaffinity labeling to covalently link to their target protein, enabling its identification and validation.
Activity-Based Protein Profiling (ABPP): ABPP uses reactive chemical probes to map the functional state of entire enzyme families directly in complex biological systems. nih.gov A pyrrolidinylpyridine scaffold could be equipped with a reactive "warhead" to covalently modify the active site of a target enzyme class, allowing for the study of enzyme activity in health and disease. researchgate.net
Fluorescent Ligands for Receptor Visualization: By attaching a fluorescent dye to the pyrrolidinylpyridine core, researchers can create probes to visualize the localization and trafficking of receptors in living cells using advanced microscopy techniques. nih.gov These tools are invaluable for studying receptor dynamics in real-time.
High-Throughput Screening (HTS) Assays: The core scaffold can be used as a starting point for generating large libraries of derivatives for HTS campaigns. nih.gov These screens can identify hit compounds that modulate a specific biological pathway, which can then be optimized into more potent and selective molecules. nih.gov
The design of a chemical probe based on the 3-(pyrrolidin-3-yl)pyridine scaffold would involve several key components, as outlined in the table below.
| Probe Component | Function | Example Modification |
|---|---|---|
| Binding Moiety | Confers affinity and selectivity for the target protein. | The core 3-(pyrrolidin-3-yl)pyridine structure with optimized substituents. |
| Reactive Group (for ABPP/Covalent Probes) | Forms a covalent bond with the target protein. | Fluorophosphonate, epoxide, or Michael acceptor. |
| Reporter Tag | Enables detection and isolation of the probe-target complex. | Biotin, alkyne (for click chemistry), or a fluorescent dye (e.g., rhodamine). |
| Linker | Connects the binding moiety to the reporter tag without disrupting binding. | A flexible polyethylene glycol (PEG) or rigid alkyl chain. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Pyrrolidin-3-yl)pyridine dihydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : While direct synthetic pathways for this compound are not explicitly detailed in the literature, analogous pyrrolidine-pyridine derivatives (e.g., 3-(3-Chlorophenyl)pyridine dihydrochloride) are typically synthesized via reductive amination, Buchwald-Hartwig coupling, or nucleophilic substitution . To optimize reaction efficiency, employ Design of Experiments (DoE) principles, such as fractional factorial designs, to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions . Computational reaction path screening, as advocated by the ICReDD program, can further reduce trial-and-error experimentation by integrating quantum chemical calculations with experimental validation .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Adhere to stringent safety measures, including:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods for weighing and handling .
- Containment : Conduct reactions in sealed systems or gloveboxes if toxic vapors are suspected .
- Waste Management : Segregate acidic and organic waste streams, and dispose of them through certified hazardous waste facilities .
- Emergency Protocols : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Structural Confirmation : Use 1H/13C NMR (D2O or DMSO-d6) to verify the pyrrolidine and pyridine moieties. Compare chemical shifts with analogous compounds (e.g., 3-Pyridylacetic acid hydrochloride) .
- Purity Assessment : Employ HPLC (C18 column, 0.1% TFA in H2O/MeOH gradient) with UV detection at 254 nm. Validate against a certified reference standard if available.
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode can confirm molecular weight (e.g., [M+H]+ at m/z 215.1 for the free base) .
Advanced Research Questions
Q. How can computational chemistry be integrated into the design of novel derivatives of this compound?
- Methodological Answer : Utilize density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reaction energetics for derivative synthesis. Tools like the ICReDD platform enable reaction path searches to prioritize derivatives with favorable binding affinities (e.g., for neurotransmitter receptors) . Pair computational docking (AutoDock Vina) with molecular dynamics simulations to evaluate stability in biological systems .
Q. What statistical methods are appropriate for resolving contradictory data in the optimization of reaction conditions for this compound?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to identify confounding variables (e.g., solvent purity, moisture levels) in datasets. For reaction yield discrepancies, use ANOVA to test the significance of factors like temperature or catalyst type . Cross-validate results with Bayesian optimization to refine parameter spaces and mitigate overfitting .
Q. What strategies can be employed to isolate and characterize enantiomeric forms of this compound?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (CHIRALPAK® IG-3 column, 10 mM ammonium bicarbonate in ethanol) to separate enantiomers. Confirm elution order via circular dichroism (CD) spectroscopy .
- Stereochemical Assignment : Synthesize enantiopure intermediates (e.g., (S)-3-Methylpyrrolidine hydrochloride) as reference standards .
- Crystallography : Grow single crystals in ethanol/water and solve the structure via X-ray diffraction to confirm absolute configuration.
Q. How can in vitro biological activity assays be designed to evaluate the pharmacological potential of this compound?
- Methodological Answer :
- Receptor Binding Assays : Screen for affinity at nicotinic acetylcholine receptors (nAChRs) using radioligand displacement (e.g., [3H]-epibatidine in HEK293 cells expressing α4β2 subunits) .
- Functional Assays : Measure intracellular calcium flux (Fluo-4 AM dye) in neuronal cell lines to assess agonist/antagonist activity.
- Toxicity Profiling : Conduct MTT assays in primary hepatocytes to evaluate cytotoxicity thresholds .
Data Contradiction Analysis
- Case Example : If NMR and HPLC data conflict on purity (e.g., NMR suggests impurities but HPLC shows a single peak), perform 2D NMR (COSY, HSQC) to detect overlapping signals. Cross-check with LC-MS to identify low-abundance contaminants. Re-evaluate solvent choice for HPLC (e.g., switch to ion-pairing agents for better resolution of ionic species) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
